molecular formula C15H15ClN2O3S B4598179 N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4598179
M. Wt: 338.8 g/mol
InChI Key: SICHGKHGRUBQGH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0491912 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis and modification of chemical structures. For instance, research on the chlorosulfonation of N-benzyl carboxamides showed that reactions with chlorosulfonic acid produce sulfonyl chlorides, which can then be condensed with nucleophiles to derive a range of derivatives. This process has implications for the development of compounds with potential biological activities against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

Polymer Synthesis

The compound has relevance in the synthesis of polymers. A study on the synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile with aromatic dicarboxylic acids showed the production of polymers with high thermal stability and solubility in polar solvents. Such materials have significant applications in various industries due to their inherent viscosities and glass transition temperatures (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Cardiac Electrophysiology

In the field of medicinal chemistry, derivatives of this compound have been synthesized and assessed for their cardiac electrophysiological activity. Research has found that certain N-substituted imidazolylbenzamides exhibit class III electrophysiological activity, indicating potential as selective agents for the treatment of arrhythmias. This suggests that modifications to the this compound structure can yield compounds with significant therapeutic potential (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Anticancer Research

The compound's derivatives have also been explored for their pro-apoptotic and anticancer activities. A specific study synthesized derivatives showing significant growth inhibition against melanoma cell lines, demonstrating the potential for these compounds in anticancer therapy. Additionally, these compounds were investigated as inhibitors of human carbonic anhydrase isoforms, an important target in cancer treatment strategies (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, & Supuran, 2015).

Molecular Interaction Studies

Research on sulfonamides, including compounds similar to this compound, has provided insights into molecular interactions within crystals and solutions. Studies involving crystal structures and thermodynamic parameters have enhanced our understanding of the solubility, solvation, and distribution of these compounds, which is crucial for their application in drug delivery and formulation (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-3-4-11(9-14(10)18-22(2,20)21)15(19)17-13-7-5-12(16)6-8-13/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICHGKHGRUBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.